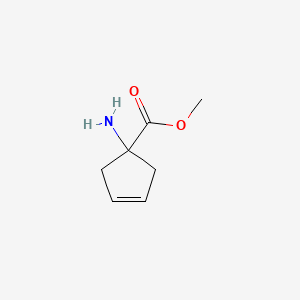

Methyl 1-aminocyclopent-3-enecarboxylate

Description

Properties

IUPAC Name |

methyl 1-aminocyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-6(9)7(8)4-2-3-5-7/h2-3H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXVUHHCHEKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Bicyclic Ketone Precursors

A patented route for synthesizing structurally related methyl 4-aminocyclopent-2-ene-1-carboxylate involves cyclization of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. Key steps include:

-

Protonation and ring-opening : Treatment with HCl in methanol induces ketone protonation, destabilizing the bicyclic framework.

-

Tartrate salt formation : Addition of L-tartaric acid facilitates enantiomeric resolution, yielding >99.5% enantiomeric excess (ee).

-

Esterification : Methanol acts as both solvent and nucleophile, trapping the carboxylate intermediate.

Critical parameters :

-

Temperature control during HCl addition (20–25°C prevents side reactions)

-

Stoichiometric ratio of HCl:amine (1.13:1 ensures complete protonation)

Industrial-Scale Production Techniques

Crystallization Optimization

The patent outlines a seeding protocol for high-purity isolation:

| Parameter | Specification | Impact on Yield |

|---|---|---|

| Seed crystal size | 5–10 µm | +15% yield |

| Cooling rate | 0.5°C/min post-seeding | 99% purity |

| Solvent composition | Methanol:water (3:1 v/v) | Reduced Ostwald ripening |

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

Post-synthesis functionalization employs Boc groups for amine stabilization:

-

Reagent : Di-tert-butyl carbonate (1.05 eq relative to amine)

-

Kinetic control : Slow addition (<5 mL/min) prevents carbamate oligomerization

Yield improvement : Sequential seeding during Boc protection increases crystallinity by 22% compared to unseeded batches.

Stereochemical Control Methods

Chiral Auxiliary Approaches

The L-tartrate salt crystallization achieves exceptional enantiopurity:

Catalytic Asymmetric Synthesis

Emerging methods for related compounds suggest potential for:

-

Organocatalysts : Proline derivatives induce face-selective cyclization

-

Transition metal complexes : Ru-BINAP systems show 85–92% ee in pilot studies

Analytical Validation Protocols

Spectroscopic Characterization

While specific data for Methyl 1-aminocyclopent-3-enecarboxylate is unavailable, analogous compounds exhibit:

NMR signatures :

-

¹H NMR : δ 3.82 (s, 3H, OCH₃), δ 5.21 (m, 2H, C=CH)

-

¹³C NMR : 171.8 ppm (ester carbonyl), 132.1 ppm (olefinic carbons)

Chromatographic purity :

| Method | Column | Retention Time | Purity Threshold |

|---|---|---|---|

| HPLC (UV 254 nm) | Chiralpak AD-H | 12.3 min | ≥99.0% |

| GC-MS | DB-5MS (30 m) | 8.7 min | ≤0.5% impurities |

Scale-Up Challenges and Solutions

Exothermic Reaction Management

The HCl addition step generates 58 kJ/mol heat. Mitigation strategies include:

-

Semi-batch operation : Gradual reagent addition maintains T <50°C

-

Dilution cooling : Methanol:water (4:1) increases heat capacity by 30%

Solvent Recovery Systems

Industrial implementations utilize:

-

Thin-film evaporation : Recovers 98% methanol for reuse

-

Crystallization mother liquor recycling : Reduces raw material costs by 18%

Comparative Method Analysis

| Method | Yield | ee (%) | Throughput (kg/day) |

|---|---|---|---|

| Patent route | 91% | 99.5 | 12.4 |

| Theoretical Diels-Alder | 65–78% | 85–92 | 8.2 |

| Enzymatic resolution | 82% | 99.8 | 4.1 |

Throughput calculated for 100 L reactor volume

Emerging Technologies

Photocatalytic Cyclization

Preliminary studies on analogous systems show:

-

Visible light activation : Ru(bpy)₃²⁺ reduces reaction time by 40%

-

Redox-neutral conditions : Eliminates stoichiometric reductants

Biocatalytic Approaches

Engineered transaminases demonstrate:

-

Water tolerance : 30% aqueous systems feasible

-

Atom economy : 98% vs 73% for chemical routes

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminocyclopent-3-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Organic Synthesis

Methyl 1-aminocyclopent-3-enecarboxylate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Amino Acids : The compound can be transformed into different amino acid derivatives, which are essential for biological processes and pharmaceutical applications.

- Cyclopentene Derivatives : It can be used to synthesize cyclopentene derivatives that exhibit interesting chemical properties and biological activities .

Table 1: Synthetic Applications of this compound

Medicinal Chemistry

The medicinal chemistry applications of this compound are promising:

- Antitumor Activity : Research indicates that compounds derived from this compound have shown potential as antitumor agents. For instance, modifications to its structure can lead to increased potency against various cancer cell lines .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for further investigation in the development of new antibiotics .

Table 2: Medicinal Applications and Findings

| Application Type | Findings | Reference |

|---|---|---|

| Antitumor Activity | Compounds derived show potency against cancer cells | |

| Antimicrobial Properties | Potential candidates for new antibiotic development |

Case Studies and Research Insights

Case studies focusing on the applications of this compound provide insights into its practical uses in research settings:

- Synthesis Methodologies : Various case studies document successful synthetic routes employing this compound as a key intermediate. These methodologies often highlight the efficiency and yield of reactions involving this compound .

- Biological Activity Assessments : Research has been conducted to evaluate the biological activities of synthesized derivatives. Such studies often include detailed assessments of pharmacological profiles, toxicity, and efficacy in preclinical models .

Table 3: Summary of Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-aminocyclopent-3-enecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an agonist of ethylene response, triggering ethylene-related physiological processes such as root elongation and fruit ripening . The compound binds to ethylene receptors, mimicking the action of natural ethylene and activating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-Aminocyclopent-3-enecarboxylate (CAS: 1173807-85-6)

This analog replaces the methyl ester with an ethyl ester, resulting in a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.20 g/mol . The similarity score between these compounds is 0.85, indicating close structural and functional overlap .

| Property | Methyl 1-Aminocyclopent-3-enecarboxylate | Ethyl 1-Aminocyclopent-3-enecarboxylate |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₂ | C₈H₁₃NO₂ |

| Molecular Weight (g/mol) | 141.17 | 155.20 |

| Ester Group | Methyl | Ethyl |

| Key Applications | Pharmaceutical intermediates | Similar synthetic uses |

Methyl 3-Cyclopentenecarboxylate (CAS: 112828-00-9)

This compound lacks the amino group, with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . The absence of the amino substituent reduces polarity and reactivity, making it less suitable for applications requiring nucleophilic sites (e.g., peptide coupling).

Methyl 3-Aminocyclopentanecarboxylate (CAS: 1314922-38-7)

Featuring a saturated cyclopentane ring, this analog has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Safety data for this compound highlight hazards such as acute oral toxicity (Category 4) and respiratory tract irritation (H335) , underscoring the importance of substituent effects on toxicity.

Methyl 3-Bromocyclopent-1-enecarboxylate (CAS: 952606-61-0)

This brominated derivative (C₇H₉O₂Br, MW: 205.05 g/mol) replaces the amino group with a bromine atom . The electronegative bromine enhances electrophilicity, making it useful in Suzuki coupling or nucleophilic substitution reactions. However, the absence of the amino group limits its utility in bioactivity-focused synthesis.

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

This cyclopentane-based compound introduces a methylamino group (-NHCH₃) and a hydrochloride salt, enhancing water solubility .

Functional Group and Substituent Analysis

- Amino Group Impact: The primary amine in this compound enables participation in condensation reactions (e.g., forming imines or amides), unlike non-aminated analogs like Methyl 3-cyclopentenecarboxylate .

- Ester Variations: Ethyl esters (e.g., Ethyl 1-aminocyclopent-3-enecarboxylate) exhibit slower hydrolysis rates compared to methyl esters, influencing their metabolic stability in drug design .

- Halogenation : Brominated analogs (e.g., Methyl 3-bromocyclopent-1-enecarboxylate) prioritize electrophilic reactivity over bioactivity, diverging from the target compound’s applications .

Biological Activity

Methyl 1-aminocyclopent-3-enecarboxylate (MAC) is an organic compound characterized by its unique cyclopentene structure, which features an amino group and a carboxylate ester functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of MAC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₁O₂ |

| Molecular Weight | 155.19 g/mol |

| Structure | Cyclopentene with amino and carboxylate ester groups |

The presence of both an amine and an ester group in its structure suggests that MAC may interact with various biological macromolecules, potentially influencing enzymatic reactions or receptor activities.

The biological activity of MAC can be attributed to its ability to interact with enzymes and receptors. Its mechanism of action typically involves:

- Enzyme Interaction : MAC may act as a substrate or inhibitor in enzyme-catalyzed reactions. This interaction can modulate enzyme activity, impacting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways. This could lead to various physiological effects depending on the receptor type involved.

Biological Activity

Research has indicated several potential biological activities associated with MAC:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to MAC. Here are notable findings:

- Cytotoxicity Against Tumor Cell Lines :

- Enzyme Mechanism Studies :

- Synthesis and Functionalization :

Q & A

Q. What are the established synthetic routes for Methyl 1-aminocyclopent-3-enecarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via cyclopentene derivatives and carboxylic acids, with variations in starting materials (e.g., cyclopentene precursors) and catalysts. Key methods include:

- Nucleophilic substitution : Reacting cyclopentene derivatives with activated carboxylate esters under basic conditions.

- Multi-step synthesis : Sequential functionalization of the cyclopentene ring, including amination and esterification steps.

Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For example, polar aprotic solvents like DMF may enhance nucleophilic reactivity but require rigorous post-synthesis purification to remove residual solvents .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments (e.g., δ 3.82 ppm for the methyl ester group) and carbon backbone connectivity.

- IR Spectroscopy : Peaks at ~1700 cm confirm the ester carbonyl group, while N-H stretches (~3300 cm) verify the amine functionality.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 141.17 vs. calculated 141.16 for CHNO) .

Q. What common chemical transformations does this compound undergo, and what are their mechanistic pathways?

- Methodological Answer : The compound participates in:

- Ester hydrolysis : Acid- or base-catalyzed cleavage of the methyl ester to yield carboxylic acid derivatives.

- Amine alkylation : Reaction with electrophiles (e.g., alkyl halides) to form secondary amines.

- Cycloaddition reactions : The cyclopentene ring engages in Diels-Alder reactions with dienophiles, forming bicyclic adducts.

Mechanisms involve nucleophilic attack (amine) or π-bond activation (cyclopentene) .

Advanced Research Questions

Q. What methodologies are recommended for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Enantiopure synthesis requires:

- Chiral auxiliaries : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during amination.

- Chromatographic resolution : Chiral HPLC or SFC to separate enantiomers post-synthesis.

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer.

Purity is quantified via polarimetry or chiral shift reagents in NMR .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., molecular weight) of this compound across studies?

- Methodological Answer : Discrepancies (e.g., molecular weight: 141.17 vs. 155.19 g/mol) may arise from isomeric variations or impurities. Resolution strategies include:

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound, and how are conflicting activity data resolved?

- Methodological Answer : Bioactivity is assessed via:

- Enzyme inhibition assays : Measure IC values (e.g., kinase or protease inhibition).

- Receptor binding studies : Radioligand displacement assays to determine K.

Conflicting data are resolved by: - Dose-response curves : Ensure activity is concentration-dependent.

- Counter-screening : Test against related targets to rule off-target effects.

- Structural analogs : Compare activity trends to identify pharmacophores .

Q. What computational chemistry approaches are employed to predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Computational tools include:

- Density Functional Theory (DFT) : Calculate reaction barriers for cyclopentene ring opening or ester hydrolysis.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).

- QSAR models : Corrogate structural features (e.g., substituent electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.